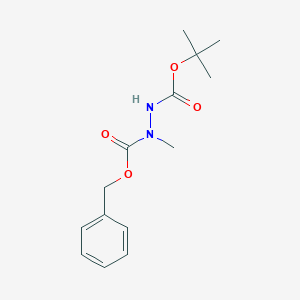

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-12(17)15-16(4)13(18)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLENQJRALFNHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452730 | |

| Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127799-53-5 | |

| Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key bifunctional building block in modern organic and medicinal chemistry. This document moves beyond a simple recitation of steps to elucidate the strategic chemical choices, mechanistic underpinnings, and process validation points necessary for successful, reproducible synthesis. The target audience includes researchers, process chemists, and drug development professionals who require a robust and well-understood method for accessing this and similar orthogonally protected hydrazine scaffolds.

Strategic Imperative & Retrosynthetic Analysis

The target molecule, this compound, possesses two distinct carbamate protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is highly valuable, allowing for the selective deprotection of one nitrogen atom in the presence of the other, thereby enabling stepwise elaboration of the hydrazine core. Such derivatives are critical intermediates in the construction of complex nitrogen-containing heterocycles, azapeptides, and other pharmacologically relevant structures.[1][2][3]

The synthetic challenge lies in the regioselective installation of these three distinct substituents (methyl, Cbz, Boc) onto the N-N bond. A logical retrosynthetic analysis reveals a two-step approach starting from the commercially available and inexpensive reagent, methylhydrazine.

Retrosynthetic Disconnection:

Sources

"1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" chemical properties

An In-depth Technical Guide to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Authored by a Senior Application Scientist

This document provides a detailed examination of the chemical properties, synthesis, and synthetic utility of This compound . Designed for researchers, organic chemists, and professionals in drug development, this guide synthesizes fundamental chemical principles with practical applications, focusing on the unique role of this dually-protected hydrazine as a versatile synthetic intermediate.

Compound Profile and Physicochemical Properties

This compound (CAS No. 127799-53-5) is a complex hydrazine derivative featuring two distinct and orthogonally-labile protecting groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group.[1] This structural arrangement is not accidental; it is intentionally designed to allow for the selective deprotection and subsequent functionalization of either nitrogen atom, making it a highly valuable building block in multi-step organic synthesis.

The core structure consists of a hydrazine scaffold methylated at one nitrogen. This nitrogen is also protected by a Cbz group, while the terminal nitrogen is protected by a Boc group. This precise configuration dictates its reactivity and utility.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(benzyloxy)carbonyl-2-(t-butyloxy)carbonyl-1-methylhydrazine | [1] |

| Benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | [1] | |

| CAS Number | 127799-53-5 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| Physical Form | Expected to be an oil or low-melting solid at room temperature | Inferred |

| Storage | Sealed in dry, Room Temperature | [1] |

Proposed Synthesis and Mechanistic Considerations

While specific literature detailing a high-yield synthesis for this exact molecule is sparse, a logical and robust synthetic pathway can be designed based on well-established methodologies for the protection of hydrazines.[2][3] The key challenge in synthesizing asymmetrically substituted hydrazines is controlling regioselectivity due to the comparable nucleophilicity of the two nitrogen atoms.

A plausible and controllable synthetic workflow involves a stepwise protection strategy starting from methylhydrazine.

Experimental Protocol: Proposed Two-Step Synthesis

Step 1: Regioselective Monoprotection of Methylhydrazine with Di-tert-butyl dicarbonate (Boc₂O)

-

Rationale: The reaction of methylhydrazine with one equivalent of Boc₂O is known to selectively yield 1-Boc-1-methylhydrazine.[2] The methyl group's electron-donating effect slightly enhances the nucleophilicity of the nitrogen it is attached to (N1), while also providing steric hindrance that disfavors diprotection at that site. The reaction is typically performed under basic conditions to neutralize the acid byproduct.

-

Procedure:

-

Dissolve methylhydrazine (1.0 equiv.) in a suitable solvent system like tetrahydrofuran/water (1:1).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Di-tert-butyl dicarbonate (1.0 equiv.) in tetrahydrofuran.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 2N NaOH.[3]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup by removing the organic solvent in vacuo and extracting the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-1-methylhydrazine, which can be purified by vacuum distillation.[2][3]

-

Step 2: N-Benzoxycarbonylation of 1-Boc-1-methylhydrazine

-

Rationale: The remaining unprotected -NH₂ group of 1-Boc-1-methylhydrazine is now the sole nucleophilic site for the second protection step. Benzyl chloroformate (Cbz-Cl) is a highly reactive reagent suitable for this transformation.[4] Schotten-Baumann conditions (an organic base in a biphasic or homogenous system) are ideal for this acylation, efficiently trapping the HCl byproduct.[4]

-

Procedure:

-

Dissolve 1-Boc-1-methylhydrazine (1.0 equiv.) in dichloromethane (CH₂Cl₂).

-

Add an organic base, such as triethylamine (1.2 equiv.) or pyridine.

-

Cool the mixture to 0 °C.

-

Add benzyl chloroformate (1.1 equiv.) dropwise while stirring vigorously.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound, this compound, using column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Utility: The Power of Orthogonal Protection

The primary value of this reagent lies in the orthogonal nature of the Boc and Cbz protecting groups. Orthogonality means that one group can be selectively removed under conditions that leave the other intact.[4] This allows for the sequential introduction of different substituents at each nitrogen atom.

-

Boc Group Removal (Acidolysis): The tert-butoxycarbonyl group is labile under acidic conditions. It can be efficiently cleaved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with HCl in an organic solvent. The mechanism involves protonation of the carbonyl oxygen followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene.[5] This reaction is typically clean and high-yielding.

-

Cbz Group Removal (Hydrogenolysis): The benzyloxycarbonyl group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[4] This reaction is commonly performed using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd on carbon). The process reduces the benzyl ester to toluene and releases the unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[4]

This differential reactivity enables a chemist to use this compound as a linchpin in complex syntheses. For example, one could deprotect the Boc-protected nitrogen, add a substituent (R¹), and then subsequently deprotect the Cbz-protected nitrogen to add a different substituent (R²).

Reactivity and Deprotection Diagramdot

// Node for the central molecule A [label="NH-N(Me)\nStarting Reagent", shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for products B [label="H₂N-N(Me)\n(N-Boc Deprotection)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="NH-N(Me)H\n(N-Cbz Deprotection)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with reaction conditions A -> B [label=" TFA / CH₂Cl₂\n or HCl / Dioxane\n(Acidolysis)"]; A -> C [label=" H₂, Pd/C\n(Hydrogenolysis) "]; }

Sources

"1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" CAS number

An In-Depth Technical Guide to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized bifunctional building block crucial in modern synthetic and medicinal chemistry. We will explore its chemical identity, a plausible synthetic route with detailed protocols, its physicochemical and spectroscopic properties, and its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and structural features of this orthogonally protected hydrazine derivative.

Chemical Identity and Significance

Core Compound Identification

This compound is a key organic intermediate. Its identity is defined by the following nomenclature and identifiers:

-

Systematic Name: this compound

-

CAS Number: 127799-53-5

-

Molecular Formula: C₁₄H₂₀N₂O₄

-

Molecular Weight: 280.32 g/mol

-

Common Synonyms:

-

1-(Benzyloxy)carbonyl-2-(t-butyloxy)carbonyl-1-methylhydrazine

-

Benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate

-

Structural Elucidation

The molecule's structure is characterized by a central N-N bond, typical of a hydrazine, where each nitrogen atom is functionalized. One nitrogen is substituted with a methyl group and a benzyloxycarbonyl (Cbz or Z) protecting group. The second nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of orthogonal protecting groups is the cornerstone of its utility, allowing for selective deprotection and subsequent functionalization at either nitrogen atom.

Caption: Chemical structure of this compound.

Significance in Synthetic Chemistry

This compound serves as a versatile building block for introducing a substituted hydrazine moiety into more complex molecules. The presence of two distinct, orthogonally stable protecting groups (Cbz and Boc) is the key design feature. The Cbz group is readily cleaved by hydrogenolysis, while the Boc group is labile under acidic conditions. This allows for a predictable, stepwise elaboration of the hydrazine core, making it an invaluable reagent in the synthesis of heterocyclic compounds and as a precursor for complex scaffolds in drug discovery programs.

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

The logical disconnection of the target molecule involves cleaving the carbamate bonds. The most strategic approach begins with the more reactive, less hindered nitrogen, suggesting a stepwise protection strategy starting from methylhydrazine.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Pathway

The synthesis is best approached in two key steps starting from methylhydrazine:

-

Regioselective Boc Protection: Methylhydrazine is reacted with di-tert-butyl dicarbonate (Boc₂O). The reaction preferentially occurs at the unsubstituted nitrogen due to reduced steric hindrance and greater nucleophilicity, yielding 1-Boc-1-methylhydrazine (CAS 21075-83-2).[1][2][3][4] This intermediate is a known and commercially available liquid.[5]

-

Cbz Protection: The remaining free N-H group of 1-Boc-1-methylhydrazine is then acylated using benzyl chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This step yields the final product.

Experimental Protocol (Illustrative)

This protocol describes a representative procedure for the synthesis of the title compound.

Step 1: Synthesis of tert-butyl 2-methylhydrazine-1-carboxylate (1-Boc-1-methylhydrazine)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add methylhydrazine (1.0 eq) dissolved in tetrahydrofuran (THF).

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in THF dropwise over 1 hour, maintaining the temperature at 0 °C. The reaction is often exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting liquid, 1-Boc-1-methylhydrazine, is often used in the next step without further purification.[5]

Step 2: Synthesis of this compound

-

Setup: Dissolve the crude 1-Boc-1-methylhydrazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

-

Base Addition: Add a non-nucleophilic base such as pyridine (1.2 eq).

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure title compound.

Physicochemical Properties and Characterization

Tabulated Properties

| Property | Value | Source |

| CAS Number | 127799-53-5 | |

| Molecular Formula | C₁₄H₂₀N₂O₄ | |

| Molecular Weight | 280.32 | |

| Appearance | Expected to be a colorless oil or a white to off-white solid | N/A |

| Storage | Sealed in dry, Room Temperature |

Expected Spectroscopic Profile

-

¹H NMR: The spectrum should exhibit characteristic signals for all unique protons. Key expected resonances include: a singlet for the N-methyl group (~3.0-3.3 ppm), a singlet for the nine equivalent tert-butyl protons (~1.4-1.5 ppm), a singlet for the benzylic CH₂ protons (~5.1-5.2 ppm), and a multiplet for the five aromatic protons of the phenyl group (~7.2-7.4 ppm). A broad singlet for the N-H proton may also be visible.

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl, tert-butyl, benzylic, and aromatic carbons. The two carbonyl carbons of the Boc and Cbz groups will appear downfield, typically in the 155-170 ppm range.

-

Mass Spectrometry (MS): ESI-MS would be expected to show a prominent peak for the [M+Na]⁺ or [M+H]⁺ adduct. Fragmentation patterns would likely involve the loss of the Boc group (100 amu) or the Cbz group (134 amu).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching vibrations from the two carbamate groups, typically appearing in the 1680-1740 cm⁻¹ region. An N-H stretch may be observed around 3300-3400 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

The unique structural arrangement of this compound makes it a powerful tool for constructing complex molecular architectures.

Strategic Use in Lead Optimization

The primary application lies in its ability to serve as a constrained and differentially protected hydrazine linker. In drug development, modifying linkers and introducing specific substituents is key to optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This reagent provides a scaffold where two different points of diversity can be introduced in a controlled sequence.

-

Acidic Deprotection: The Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA), freeing the N2 position for reaction (e.g., acylation, alkylation, or reductive amination) while the N1 position remains protected.

-

Hydrogenolytic Deprotection: Subsequently, the Cbz group can be removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), exposing the N1-methylamino group for further functionalization.

This orthogonal strategy is fundamental for building libraries of related compounds for structure-activity relationship (SAR) studies.

Workflow in Fragment-Based Drug Discovery (FBDD)

This building block can be used to link different pharmacophoric fragments, allowing for the exploration of chemical space to identify novel binders to a biological target.

Caption: Workflow for sequential library synthesis using the title compound.

Handling, Storage, and Safety

-

Safety Precautions: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Storage and Stability: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. The recommended storage condition is at room temperature, sealed from moisture.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. The protecting groups are sensitive to specific deprotection conditions (acid for Boc, hydrogenolysis for Cbz).

Conclusion

This compound is a high-value synthetic intermediate designed for precision and control in multistep organic synthesis. Its key feature—orthogonally protected nitrogen centers—provides chemists with a reliable and strategic tool for the regioselective construction of complex nitrogen-containing molecules. Its utility in building diverse chemical libraries makes it a significant asset in the fields of medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.

References

-

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID - PubChem. [Link]

-

1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine - Karchava - Major Reference Works - Wiley Online Library. [Link]

Sources

A Technical Guide to the Determination and Verification of the Molecular Weight of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the molecular weight of the organic compound 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate. Accurate molecular weight determination is a foundational step in chemical synthesis, drug discovery, and materials science, serving as a critical parameter for structural elucidation, purity assessment, and reaction monitoring.

Compound Identity and Theoretical Molecular Weight

This compound is a protected hydrazine derivative commonly used as a building block in organic synthesis. Its unambiguous identification is crucial for reproducible scientific outcomes.

Theoretical Calculation:

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[2] Using the most common isotopes of each element:

-

Carbon (C): 14 atoms × 12.011 amu = 168.154 amu

-

Hydrogen (H): 20 atoms × 1.008 amu = 20.160 amu

-

Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

-

Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu

Total Molecular Weight = 168.154 + 20.160 + 28.014 + 63.996 = 280.324 amu

A reported molecular weight for this compound is 280.32 g/mol .[1]

Experimental Verification by Mass Spectrometry

While theoretical calculation provides an expected value, experimental verification is essential. Mass spectrometry (MS) is the primary analytical technique for determining the molecular mass of a compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing both qualitative and quantitative data.[4]

The Principle of Electrospray Ionization (ESI)

For a moderately polar, non-volatile organic molecule like this compound, Electrospray Ionization (ESI) is an ideal technique.[3] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, which is crucial for observing the intact molecular ion.[5][6]

The process involves three key steps:[7]

-

Production of Charged Droplets: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.[6][7]

-

Droplet Shrinkage: The solvent evaporates, aided by a drying gas (typically nitrogen) and heat, causing the droplets to shrink and the charge density on their surface to increase.[4][7]

-

Gas-Phase Ion Formation: The droplets reach a point of instability (the Rayleigh limit) and fission into smaller droplets, eventually leading to the formation of gas-phase analyte ions that can be directed into the mass analyzer.[7]

Data Interpretation

In positive-ion mode ESI-MS, the molecule [M] typically becomes protonated or forms adducts with other cations present in the sample solution (e.g., Na⁺, K⁺). The resulting mass spectrum will display peaks corresponding to these species.

-

Protonated Molecule [M+H]⁺: The most common ion, representing the mass of the molecule plus the mass of a proton (approx. 1.0079 Da).[8] For our compound, this would be expected at an m/z of approximately 281.33.

-

Sodium Adduct [M+Na]⁺: Often observed due to trace sodium salts in glassware or solvents. Expected m/z ≈ 280.32 + 22.99 = 303.31.

-

Potassium Adduct [M+K]⁺: Less common but possible. Expected m/z ≈ 280.32 + 39.10 = 319.42.

The presence of these adducts can serve as a self-validating system, confirming the identity of the molecular ion peak.

Data Summary and Workflow

The following table summarizes the key mass values for the target compound.

| Species | Description | Theoretical m/z |

| C₁₄H₂₀N₂O₄ | Neutral Molecule | 280.32 |

| [M+H]⁺ | Protonated Molecule | 281.33 |

| [M+Na]⁺ | Sodium Adduct | 303.31 |

| [M+K]⁺ | Potassium Adduct | 319.42 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of molecular weight verification using ESI-MS.

Caption: Workflow for MW verification via ESI-MS.

Detailed Experimental Protocol: ESI-MS Analysis

This protocol outlines a standard procedure for obtaining the mass spectrum of the title compound using a direct infusion method.

Objective: To confirm the molecular weight of this compound.

Materials:

-

Target compound

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Formic Acid (LC-MS grade)

-

Syringe pump and syringe

-

Mass spectrometer equipped with an ESI source (e.g., a quadrupole or Orbitrap system)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in methanol.

-

Prepare the infusion solvent: 50:50 Methanol:Water with 0.1% formic acid. The formic acid provides a source of protons to facilitate the formation of the [M+H]⁺ ion.[7]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the infusion solvent. This concentration prevents detector saturation.

-

Draw the final solution into a 1 mL syringe.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy.

-

Set the ESI source to positive ion mode.

-

Typical source parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Drying Gas (N₂) Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

Nebulizer Pressure: 30-50 psi

-

-

Set the mass analyzer to scan a relevant range, for example, m/z 100-500, to ensure all expected ions are observed.

-

-

Data Acquisition:

-

Place the syringe in the syringe pump and connect it to the ESI probe.

-

Begin infusing the sample at a low flow rate (e.g., 5-10 µL/min). A stable spray is critical for acquiring high-quality data.

-

Once a stable ion signal is observed in the instrument's tuning software, begin data acquisition.

-

Acquire data for 1-2 minutes to obtain an averaged, high signal-to-noise spectrum.

-

-

Data Analysis:

-

Process the acquired data using the instrument's software.

-

Identify the peak with the highest m/z value that is consistent with the expected molecular weight. This is likely the [M+H]⁺ or [M+Na]⁺ ion.

-

Calculate the neutral mass from the observed m/z values and compare it to the theoretical molecular weight. The deviation should be within the mass accuracy tolerance of the instrument.

-

References

-

Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery. Available at: [Link]

-

MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?. MtoZ Biolabs. Available at: [Link]

-

Wikipedia. (2024). Electrospray ionization. Wikipedia. Available at: [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. Available at: [Link]

-

Impact Analytical. (n.d.). Molecular Weight Determination. Impact Analytical. Available at: [Link]

-

MD Anderson Cancer Center. (n.d.). Measurement of Protein Molecular Weight using MALDI & ESI MS. MD Anderson Cancer Center Proteomics Facility. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1-benzyl 2-(tert-butyl) 1-methylhydrazine-1,2-dicarboxylate - CAS:127799-53-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdanderson.org [mdanderson.org]

An In-depth Technical Guide to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of molecular architecture is paramount. Among the vast arsenal of synthetic building blocks, protected hydrazines represent a class of reagents with remarkable versatility. This guide focuses on a specific, yet highly significant, member of this family: 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate . This compound, featuring orthogonal tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, offers a powerful tool for the controlled introduction of a substituted hydrazine moiety, a common structural motif in a variety of biologically active molecules. This document aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Compound Profile: Nomenclature and Physicochemical Properties

IUPAC Name: benzyl N-[(tert-butoxy)carbonylamino]-N-methylcarbamate

Synonyms:

-

This compound

-

1-(benzyloxy)carbonyl-2-(t-butyloxy)carbonyl-1-methylhydrazine

-

benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate

-

1-[(1,1-dimethylethoxy)carbonyl]-2-[(phenylmethoxy)carbonyl]-2-methylhydrazine

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Reference |

| CAS Number | 127799-53-5 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| Appearance | White solid or colorless oil | Inferred from related compounds |

| Solubility | Soluble in most organic solvents | Inferred from related compounds |

| Storage | Sealed in dry, Room Temperature | [1] |

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound hinges on the sequential and regioselective protection of methylhydrazine. The choice of protecting groups, Boc and Cbz, is deliberate, allowing for their differential removal under distinct chemical conditions—acidic conditions for Boc and hydrogenolysis for Cbz. This orthogonality is a cornerstone of modern synthetic strategy, enabling complex molecular elaborations.

A plausible and efficient synthetic route involves a two-step process starting from the commercially available methylhydrazine.

Overall Synthetic Workflow:

Caption: Synthetic pathway to the target compound.

Experimental Protocol:

Part 1: Synthesis of 1-Boc-1-methylhydrazine

This initial step selectively protects one of the nitrogen atoms of methylhydrazine with the tert-butoxycarbonyl (Boc) group. The reaction is typically performed in a biphasic system to maintain a controlled pH.

-

Materials:

-

Methylhydrazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Water

-

2N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve methylhydrazine (1.0 eq) in a mixture of tetrahydrofuran and water.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (1.0 eq) to the solution.

-

While stirring vigorously, maintain the pH of the mixture between 8 and 9 by the dropwise addition of 2N sodium hydroxide solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Continue stirring at room temperature overnight.

-

Remove the tetrahydrofuran under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-1-methylhydrazine as an oil.[2] This intermediate is often used in the next step without further purification.

-

Part 2: Synthesis of this compound

The second step introduces the benzyloxycarbonyl (Cbz) group onto the remaining unprotected nitrogen atom.

-

Materials:

-

1-Boc-1-methylhydrazine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 1-Boc-1-methylhydrazine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the non-nucleophilic base (1.1 eq).

-

Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for the tert-butyl protons (singlet, ~1.5 ppm), methyl protons (singlet, ~3.1 ppm), benzyl methylene protons (singlet, ~5.2 ppm), and aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm). The presence of rotamers due to restricted rotation around the N-C(O) bonds may lead to broadening or duplication of some signals. |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group (~28 ppm and ~81 ppm for the quaternary carbon), the methyl group, the benzyl methylene carbon (~68 ppm), the aromatic carbons, and the two distinct carbonyl carbons of the Boc and Cbz groups (~155-156 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching (if any residual starting material), C-H stretching (aliphatic and aromatic), and strong C=O stretching vibrations for the two carbamate groups (typically in the range of 1690-1750 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group, the benzyl group, or carbon dioxide. |

Applications in Drug Discovery and Development

Protected hydrazine derivatives are invaluable building blocks in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The unique structural and electronic properties of the hydrazine moiety make it a key component in various therapeutic agents.

Role as a Synthetic Intermediate:

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those containing a substituted hydrazine framework. The orthogonal protecting groups allow for selective deprotection and subsequent functionalization at either nitrogen atom, providing a high degree of synthetic flexibility.

Potential Therapeutic Areas:

Compounds incorporating a substituted hydrazine or hydrazide motif have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Agents: Hydrazone and hydrazide derivatives have been explored as scaffolds for the development of novel anticancer drugs.[3]

-

Antimicrobial Agents: The hydrazine core is present in a number of compounds with antibacterial and antifungal properties.

-

Neurological Disorders: Certain hydrazine derivatives have been investigated for their potential in treating neurological conditions.

Use in Peptide Mimetics:

The incorporation of unnatural amino acids and peptide mimetics is a crucial strategy in modern drug design to enhance metabolic stability and oral bioavailability. Protected hydrazine derivatives can be utilized in the synthesis of aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification can significantly alter the conformational properties and biological activity of a peptide. The title compound, with its defined stereochemistry and protecting groups, is an ideal starting material for the synthesis of specific aza-peptide building blocks.

Logical Flow of Application:

Caption: Application workflow in drug discovery.

Conclusion and Future Perspectives

This compound represents a sophisticated and highly useful building block for organic synthesis and medicinal chemistry. Its key attribute lies in the presence of two distinct and orthogonally removable protecting groups, which allows for precise and controlled chemical manipulations. While this guide provides a foundational understanding of its synthesis and potential applications, the full scope of its utility is continually expanding.

Future research will likely focus on the development of novel synthetic methodologies that utilize this and similar protected hydrazine derivatives. Furthermore, the exploration of new biological targets for compounds derived from this scaffold holds significant promise for the discovery of next-generation therapeutics. As the demand for more complex and effective drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.

References

-

PrepChem.com. Preparation of 1-[(t-butyloxy)carbonyl]-1-methylhydrazine. Available at: [Link].

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link].

Sources

Spectral Data Analysis of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate (C₁₄H₂₀N₂O₄, CAS No. 127799-53-5) is a complex organic molecule featuring a hydrazine backbone differentially protected with a benzyl carbamate (Cbz) and a tert-butyl carbamate (Boc) group, along with a methyl substituent on one of the hydrazine nitrogens.[1] This intricate substitution pattern makes it a valuable building block in synthetic organic chemistry, particularly in the construction of novel pharmaceutical agents and other bioactive molecules. The precise control over the reactivity of the two nitrogen atoms afforded by the distinct protecting groups is of significant interest in medicinal chemistry.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will manifest in its spectra. The presence of both aromatic (benzyl) and aliphatic (tert-butyl, methyl) protons will give rise to distinct signals in the ¹H NMR spectrum. The carbonyl groups of the Cbz and Boc protecting groups will show characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the lability of the protecting groups will dictate its fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of the compound's structure and comparison with the known spectral data of a close analog, di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the benzyl, tert-butyl, and methyl protons. Due to the presence of rotamers around the N-N and N-C=O bonds, some peaks may appear broadened or as multiple sets of signals.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.15 | Singlet | 2H | Benzylic protons (CH₂) |

| ~ 3.10 | Singlet | 3H | Methyl protons (N-CH₃) |

| ~ 1.45 | Singlet | 9H | tert-Butyl protons (C(CH₃)₃) |

| Variable | Broad Singlet | 1H | N-H proton (if present) |

Interpretation and Causality:

-

Aromatic Protons (δ ~ 7.35 ppm): The five protons of the phenyl ring are expected to resonate in the aromatic region as a complex multiplet.

-

Benzylic Protons (δ ~ 5.15 ppm): The two protons of the benzylic methylene group are chemically equivalent and will appear as a singlet. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Methyl Protons (δ ~ 3.10 ppm): The three protons of the N-methyl group will appear as a sharp singlet. Its chemical shift is influenced by the adjacent nitrogen atom.

-

tert-Butyl Protons (δ ~ 1.45 ppm): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the upfield region.

-

N-H Proton: The presence and position of an N-H proton signal can be highly variable and may be broadened due to quadrupole coupling with the nitrogen atom and exchange with trace amounts of water. Its presence would depend on which nitrogen the methyl group is attached to. Based on the IUPAC name, the methyl group is on the same nitrogen as the benzyl group, implying the other nitrogen bears a proton.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 156.0 | Carbonyl carbon (Boc) |

| ~ 155.0 | Carbonyl carbon (Cbz) |

| ~ 136.0 | Quaternary aromatic carbon (C₆H₅) |

| ~ 128.5 | Aromatic CH carbons (C₆H₅) |

| ~ 128.0 | Aromatic CH carbons (C₆H₅) |

| ~ 127.8 | Aromatic CH carbons (C₆H₅) |

| ~ 81.5 | Quaternary carbon (Boc) |

| ~ 67.0 | Benzylic carbon (CH₂) |

| ~ 35.0 | Methyl carbon (N-CH₃) |

| ~ 28.0 | tert-Butyl carbons (C(CH₃)₃) |

Interpretation and Causality:

-

Carbonyl Carbons (δ ~ 155-156 ppm): The two carbonyl carbons of the Boc and Cbz groups are expected to resonate at the downfield end of the spectrum.

-

Aromatic Carbons (δ ~ 127-136 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon will be less intense than the protonated carbons.

-

Boc Group Carbons (δ ~ 81.5 and 28.0 ppm): The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic chemical shifts.

-

Benzylic Carbon (δ ~ 67.0 ppm): The benzylic methylene carbon will be shifted downfield due to the attached oxygen and aromatic ring.

-

Methyl Carbon (δ ~ 35.0 ppm): The N-methyl carbon will appear in the aliphatic region.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a good spectrum, especially for quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Broad | N-H Stretch |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2980 | Strong | Aliphatic C-H Stretch |

| ~ 1700 | Strong | C=O Stretch (Carbamate) |

| ~ 1500 | Medium | Aromatic C=C Stretch |

| ~ 1250, 1160 | Strong | C-O Stretch |

Interpretation and Causality:

-

N-H Stretch ( ~ 3300 cm⁻¹): A broad absorption in this region would confirm the presence of an N-H group.

-

C-H Stretches (~ 3050 and 2980 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those below 3000 cm⁻¹ are due to aliphatic C-H stretches.

-

C=O Stretch (~ 1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl groups of the carbamate functionalities.[1][2][3][4][5] The exact position may be a single broad peak or two closely spaced peaks for the two different carbamate groups.

-

C-O Stretches (~ 1250, 1160 cm⁻¹): Strong bands in this region are characteristic of the C-O stretching vibrations within the carbamate groups.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For a solution spectrum, a suitable solvent that does not have strong absorptions in the regions of interest should be used.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted MS Data:

| m/z | Interpretation |

| 281.15 | [M+H]⁺ (Molecular ion peak) |

| 225.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 177.08 | [M - Boc + H]⁺ |

| 147.06 | [M - Cbz + H]⁺ |

| 108.06 | [C₆H₅CH₂O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

Interpretation and Causality:

-

Molecular Ion Peak ([M+H]⁺): The protonated molecular ion peak is expected at m/z 281.15, confirming the molecular weight of the compound.

-

Loss of Isobutylene: A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da) to give a peak at m/z 225.12.[6]

-

Loss of Protecting Groups: Cleavage of the entire Boc group (100 Da) or Cbz group (134 Da) can lead to fragment ions at m/z 177.08 and 147.06, respectively.

-

Benzyl and Tropylium Ions: The presence of the benzyl group is indicated by the fragment at m/z 108.06 and the highly stable tropylium ion at m/z 91.05.

-

tert-Butyl Cation: A prominent peak at m/z 57.07 corresponds to the stable tert-butyl cation.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for soft ionization to observe the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The characterization of this compound follows a logical workflow that integrates these analytical techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging established spectroscopic principles and data from closely related analogs, researchers can confidently approach the synthesis and characterization of this valuable chemical entity. The detailed interpretation of the expected NMR, IR, and MS data, along with the provided experimental protocols, serves as a practical resource for scientists in the field of organic and medicinal chemistry. The structural insights gained from these analytical techniques are paramount for ensuring the identity and purity of this compound in its application towards the development of novel therapeutics and other advanced materials.

References

- Chen, J.-Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412-456.

-

ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... [Image]. Retrieved from [Link]

-

Oxford Academic. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Scite. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Low-temperature infrared study of ammonium carbamate formation. Retrieved from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Introduction to 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

This compound is a complex hydrazine derivative featuring several key functional groups that dictate its physicochemical properties. The structure incorporates a bulky, lipophilic tert-butyl group, a benzyl group which adds aromatic character, and a methyl group, all attached to a hydrazine backbone that is protected by two carboxylate moieties. Such N-protected hydrazine derivatives are common intermediates in organic synthesis, particularly in the construction of heterocyclic compounds and as precursors for more complex molecules in medicinal chemistry.

The solubility of this compound is a critical parameter for its application, influencing reaction conditions, purification methods, and its potential use in biological assays. Understanding its solubility in a range of solvents is paramount for its effective utilization.

Predicted Solubility Profile: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polar and non-polar functional groups within this compound will determine its affinity for various solvents.

-

Non-Polar Characteristics: The presence of the benzyl and tert-butyl groups imparts significant non-polar, lipophilic character to the molecule. The aromatic ring of the benzyl group and the aliphatic nature of the tert-butyl group will favor solubility in non-polar organic solvents.

-

Polar Characteristics: The two carboxylate groups, specifically the carbonyl (C=O) and ether-like (C-O) functionalities, introduce polarity. The nitrogen atoms of the hydrazine core also contribute to the polarity. However, the steric hindrance from the bulky protecting groups may limit the accessibility of these polar centers for solvation by polar solvents.

Based on this structural assessment, this compound is predicted to be a solid at room temperature and exhibit good solubility in a range of common organic solvents, with limited to negligible solubility in aqueous media.

Qualitative Solubility Predictions

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexanes, Toluene, Benzene | Moderate to High | The non-polar hydrocarbon backbone of these solvents will effectively solvate the benzyl and tert-butyl groups. For instance, a related compound, 1-Methyl-2-benzylhydrazine, shows good solubility (>10%) in benzene.[1] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess a dipole moment capable of interacting with the polar carboxylate groups, while their organic nature allows for solvation of the non-polar regions. The synthesis of related protected hydrazines frequently employs solvents like THF and DCM, indicating good solubility.[2][3][4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond may be sterically hindered by the bulky protecting groups. While some solubility is expected due to the polar nature of the alcohols, it is likely to be less than in polar aprotic solvents. 1-Methyl-2-benzylhydrazine has shown good solubility in ethanol.[1] |

| Aqueous | Water, Buffers | Very Low to Insoluble | The dominance of the large, non-polar benzyl and tert-butyl groups will likely result in poor solvation by water molecules. The estimated water solubility for the less substituted 1-Methyl-2-benzylhydrazine is low.[1] |

Experimental Workflow for Solubility Determination

To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for quantitative solubility assessment.

Caption: Experimental workflow for determining the solubility profile.

Step-by-Step Protocol for Equilibrium Solubility Measurement (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

-

Material Preparation:

-

Ensure the this compound is of high purity (>95%), confirmed by techniques such as NMR or LC-MS.

-

Use high-purity (e.g., HPLC grade) solvents.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different test solvent.

-

The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all solid particles.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL or mol/L.

-

Factors Influencing Solubility

Several external factors can influence the measured solubility of this compound.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is advisable to determine solubility at different temperatures relevant to the intended application.

-

pH (for aqueous solutions): Although predicted to be poorly soluble in water, any ionizable groups would exhibit pH-dependent solubility. The hydrazine nitrogens could potentially be protonated under acidic conditions, which might slightly increase aqueous solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a solid can have different solubilities. It is important to characterize the solid form being tested.

Safety and Handling

Hydrazine derivatives can be toxic. Although the N-protection with bulky groups is expected to reduce its reactivity and toxicity compared to free hydrazine, appropriate safety precautions should be taken.

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This technical guide provides a predictive solubility profile for this compound based on its chemical structure and the properties of analogous compounds. It is anticipated to have high solubility in polar aprotic solvents and moderate to high solubility in non-polar organic solvents, with poor solubility in aqueous media. For precise quantitative data, the provided experimental workflow should be followed. This foundational knowledge is crucial for the effective design of synthetic routes, purification strategies, and formulation development involving this compound.

References

-

Karchava, A. (2017). 1‐tert‐Butyloxycarbonyl‐1‐methylhydrazine. Major Reference Works - Wiley Online Library. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

PubChem. (n.d.). 1-Methyl-2-benzylhydrazine. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [Link]

-

MDPI. (2022). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. [Link]

Sources

"1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate" safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Compound Profile and Introduction

This compound (CAS No. 127799-53-5) is a protected hydrazine derivative commonly utilized in organic synthesis.[1] Its structure incorporates a hydrazine core, a known toxicophore, which is masked by three distinct functional groups: a methyl group, a tert-butoxycarbonyl (Boc) group, and a benzyloxycarbonyl (Cbz or Z) group. These protecting groups render the molecule significantly less reactive and hazardous than parent hydrazine; however, they can be removed under specific chemical conditions, unmasking the reactive core.

This guide provides a synthesized safety profile, risk mitigation strategies, and detailed handling protocols for researchers, scientists, and drug development professionals. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes data from structurally related analogs to establish a robust framework for safe laboratory practices. The underlying principle is to treat the compound with the caution appropriate for a hydrazine derivative, acknowledging that its toxicity may be expressed upon metabolic activation or chemical degradation.

Synthesized Hazard Analysis and Risk Profile

The hazard profile for this compound is extrapolated from data on its core structure (hydrazine) and closely related protected analogs. The primary hazards are anticipated to be irritation and potential toxicity upon ingestion or inhalation.

Table 1: Consolidated Hazard Identification

| Hazard Class | GHS Hazard Statement | Probable Rationale and Context | Source Analogs |

| Acute Toxicity | H302: Harmful if swallowedH332: Harmful if inhaled | The hydrazine moiety is associated with systemic toxicity. While protected, metabolic cleavage or degradation could release toxic components. | 1-Boc-1-methylhydrazine, various hydrazine derivatives[2] |

| Skin Irritation | H315: Causes skin irritation | Common for many organic reagents; the carbamate and benzyl groups can interact with skin lipids and proteins. | Methyl hydrazinocarboxylate, tert-Butylhydrazine HCl[3][4] |

| Eye Irritation | H319: Causes serious eye irritation | Particulate matter or chemical properties can cause significant irritation upon contact with eye tissue. | Methyl hydrazinocarboxylate, tert-Butylhydrazine HCl[3][4] |

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract. | Methyl hydrazinocarboxylate[3] |

| Carcinogenicity &Reproductive Toxicity | Potential Hazard (Unclassified) | Parent hydrazine is a known carcinogen and reproductive toxin.[5][6] While the protected form has a much lower risk, this potential must be considered, especially for chronic exposure or in reactions where deprotection may occur. | Hydrazine, Hydrazine Hydrate[5][7] |

The Causality Behind the Hazards: The Hydrazine Core

Hydrazine (N₂H₄) and its simple alkylated derivatives are notoriously hazardous. They are acutely toxic, corrosive, and recognized as carcinogens.[5][6] The toxicity stems from their ability to act as reducing agents, interfere with cellular metabolism, and damage DNA. In this compound, the Boc and Cbz groups electronically withdraw from the nitrogen atoms, drastically reducing their nucleophilicity and reactivity. However, any process that cleaves these protecting groups—either intentionally in a reaction or unintentionally through degradation—will generate a more hazardous substituted hydrazine intermediate. Therefore, all handling procedures must be designed to contain the compound and prevent exposure under all circumstances.

Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before any laboratory work begins. This workflow ensures that all hazards are identified, and appropriate controls are implemented.

Caption: Risk assessment workflow from preparation to completion.

Core Safe Handling Protocols

Adherence to the following protocols is critical for mitigating the risks associated with this compound.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation exposure.[5][6]

-

Ventilation: Ensure adequate ventilation in the laboratory. The fume hood provides primary containment, while general lab ventilation offers a secondary control measure.[8]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile gloves at all times. If there is a risk of splashing, consider double-gloving or using thicker chloroprene gloves.[5] Contaminated gloves must be removed and disposed of immediately as hazardous waste.

-

Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory.[5] When handling larger quantities or performing reactions with a splash potential, a full face shield must be worn over the goggles.[8]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[5]

Administrative Controls

-

Designated Area: A specific portion of a fume hood should be designated for handling this compound to prevent cross-contamination.[5]

-

Waste Disposal: All waste, including contaminated gloves, weigh paper, and empty containers, must be disposed of as hazardous chemical waste in properly labeled, sealed containers.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Experimental Protocol: Weighing and Preparing a Solution

This protocol details the fundamental and most common procedure involving initial handling of the solid reagent.

-

Preparation:

-

Don all required PPE (lab coat, goggles, nitrile gloves).

-

Designate an area within the chemical fume hood. Place a weigh boat, spatula, and a labeled flask containing the desired solvent onto the work surface.

-

Place an analytical balance inside the fume hood if possible. If not, tare the weigh boat on an external balance, carefully bring it to the hood, and perform the weighing inside the hood.

-

-

Dispensing Solid:

-

Carefully open the container of This compound . Avoid creating dust.

-

Using a clean spatula, transfer the desired amount of solid to the tared weigh boat.

-

Securely close the main container immediately after dispensing.

-

-

Transfer and Dissolution:

-

Carefully add the weighed solid to the flask containing the solvent.

-

Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.

-

Stir or swirl the flask to dissolve the solid completely.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container within the hood.

-

Wipe down the spatula and the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.

-

Remove gloves and wash hands thoroughly.

-

Application Protocol: Boc Group Deprotection Workflow

This protocol illustrates a common synthetic step where the hazards change as the protecting group is removed. The acidic cleavage of the Boc group will generate a more reactive benzyl-methyl-hydrazine derivative.

Sources

- 1. 1-benzyl 2-(tert-butyl) 1-methylhydrazine-1,2-dicarboxylate - CAS:127799-53-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. labsolu.ca [labsolu.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

Navigating the Electrophilic Reactivity of 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: A Technical Guide for Synthetic Chemists

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, hydrazine derivatives serve as versatile building blocks for the construction of complex nitrogen-containing scaffolds. Among these, asymmetrically substituted and protected hydrazines offer a unique platform for controlled functionalization. This technical guide provides an in-depth exploration of the reactivity of a key synthetic intermediate, 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate , with a range of electrophiles. This compound, featuring orthogonal benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, presents a fascinating case study in regioselectivity and controlled chemical manipulation. Understanding the nuances of its electronic and steric properties is paramount for researchers aiming to leverage its synthetic potential in the creation of novel pharmaceutical agents and complex organic molecules. This guide will delve into the mechanistic underpinnings of its reactions with various electrophilic partners, offering field-proven insights and detailed experimental frameworks to empower researchers in their synthetic endeavors.

Structural and Electronic Landscape: The Key to Regioselectivity

The reactivity of this compound is fundamentally governed by the interplay of its constituent parts: the hydrazine core, the N-methyl and N-benzyl substituents, and the two distinct carbamate protecting groups.

-

The Hydrazine Core: The inherent nucleophilicity of the nitrogen atoms is the primary driver of its reactivity towards electrophiles.

-

N-Substituents: The N-methyl group is a simple alkyl substituent, while the N-benzyl group introduces steric bulk and potential electronic effects from the aromatic ring.

-

Protecting Groups (Boc and Cbz): These carbamate groups are the master regulators of the hydrazine's reactivity. Both are electron-withdrawing, reducing the overall nucleophilicity of the nitrogen atoms to which they are attached. Crucially, their differing electronic demands and steric profiles, along with their orthogonal deprotection schemes, are the keys to achieving selective transformations.[1][2]

The core challenge and, simultaneously, the synthetic opportunity, lies in predicting and controlling which of the two nitrogen atoms will engage with an incoming electrophile. The N1 nitrogen is substituted with a methyl and a Cbz group, while the N2 nitrogen is attached to a Boc group and a hydrogen atom (in the neutral state before deprotonation). The acidity of the N-H proton on the Boc-protected nitrogen is a critical parameter influencing the regioselectivity of many reactions. The electron-withdrawing nature of the adjacent Boc group increases the acidity of this proton, facilitating its removal by a base to generate a nucleophilic anion.

Caption: Key factors governing the reactivity of the title compound.Reactivity with Alkylating Agents: A Study in Regioselectivity

The alkylation of asymmetrically protected hydrazines is a powerful tool for introducing molecular diversity. The regiochemical outcome of this reaction with this compound is highly dependent on the reaction conditions, particularly the choice of base and solvent.

The key to regioselective alkylation lies in the differential acidity of the N-H protons. In a related system, the alkylation of an N-Boc-N'-trifluoroacetyl protected hydrazine, it was demonstrated that the more electron-withdrawing trifluoroacetyl group renders the adjacent N-H proton significantly more acidic, directing deprotonation and subsequent alkylation to that nitrogen.[1][2] In our target molecule, the Boc group is less electron-withdrawing than a trifluoroacetyl group, but the principle remains the same. The N-H proton on the Boc-protected nitrogen is the most acidic site.

Upon treatment with a suitable base, the N-H proton on the Boc-protected nitrogen is removed to generate a potent nucleophile. This anion will then readily react with an alkyl halide.

Caption: General workflow for the regioselective alkylation.

Experimental Protocol: Regioselective N-Alkylation

This protocol is adapted from methodologies developed for the regioselective alkylation of similarly protected hydrazine systems.[1][2]

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1-0.2 M) is added a suitable base (e.g., potassium carbonate, 1.5 eq).

-

Addition of Electrophile: The alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 eq) is added to the stirred suspension.

-

Reaction: The reaction mixture is heated to 60 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, filtered to remove the inorganic base, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction. Dry conditions are crucial to prevent hydrolysis of the electrophile and reaction with the base.[1] |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Moderately strong bases sufficient to deprotonate the more acidic N-H proton without promoting significant side reactions. Stronger bases like sodium hydride may lead to non-selective reactions.[1] |

| Temperature | 60 °C to reflux | Provides sufficient energy to overcome the activation barrier of the reaction. The optimal temperature may vary depending on the reactivity of the alkylating agent. |

| Electrophile | Alkyl halides (e.g., R-Br, R-I) | The reactivity follows the order I > Br > Cl. The use of potassium iodide as an additive can enhance the rate of reaction with less reactive alkyl chlorides or bromides.[2] |

Acylation Reactions: Navigating a More Complex Reactivity Landscape

The acylation of this compound with electrophiles such as acyl chlorides or anhydrides is generally less regioselective than alkylation. The two nitrogen atoms, both rendered less nucleophilic by their respective protecting groups, can compete for the acylating agent. The outcome is often a mixture of N-acylated products, making purification challenging.

However, chemoselectivity can be achieved under carefully controlled conditions, often by exploiting subtle differences in the nucleophilicity of the two nitrogen atoms and the steric hindrance around them. The nitrogen bearing the Boc group is sterically less encumbered than the nitrogen bearing the benzyl and methyl groups. This can sometimes be leveraged to favor acylation at the N-Boc position, particularly with bulky acylating agents.

Caption: Competing pathways in the acylation reaction.

Experimental Protocol: Acylation (General Considerations)

Given the potential for mixed products, reactions should be carefully monitored and optimized.

-

Preparation: The protected hydrazine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) and cooled to 0 °C. A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) is added.

-

Addition of Electrophile: The acyl chloride or anhydride (1.0-1.1 eq) is added dropwise to the cooled solution.

-

Reaction: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature while being monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product mixture is carefully purified by column chromatography to separate the regioisomers.

Condensation with Aldehydes and Ketones: Formation of Hydrazones